Delta9-THC-C8

Description

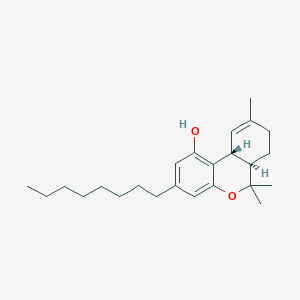

Structure

3D Structure

Properties

Molecular Formula |

C24H36O2 |

|---|---|

Molecular Weight |

356.5 g/mol |

IUPAC Name |

(6aR,10aR)-6,6,9-trimethyl-3-octyl-6a,7,8,10a-tetrahydrobenzo[c]chromen-1-ol |

InChI |

InChI=1S/C24H36O2/c1-5-6-7-8-9-10-11-18-15-21(25)23-19-14-17(2)12-13-20(19)24(3,4)26-22(23)16-18/h14-16,19-20,25H,5-13H2,1-4H3/t19-,20-/m1/s1 |

InChI Key |

SFWRRSGOJSILSQ-WOJBJXKFSA-N |

Isomeric SMILES |

CCCCCCCCC1=CC(=C2[C@@H]3C=C(CC[C@H]3C(OC2=C1)(C)C)C)O |

Canonical SMILES |

CCCCCCCCC1=CC(=C2C3C=C(CCC3C(OC2=C1)(C)C)C)O |

Origin of Product |

United States |

Synthetic and Bioproduction Methodologies for Delta9 Thc C8

Chemical Synthesis Pathways and Reaction Mechanisms for Delta9-THC-C8 Generation

The complete chemical synthesis of Δ9-THC-C8 is primarily achieved through the condensation of a C8-substituted resorcinol (B1680541) with a suitable monoterpene derivative. This approach mirrors the classic synthesis of Δ9-THC.

The core reaction involves the Friedel-Crafts alkylation of 5-octylresorcinol (the C8-homolog of olivetol) with a terpene such as (+)-p-mentha-2,8-dien-1-ol or (S)-cis-verbenol. nih.gov The reaction is typically catalyzed by a Lewis acid. The mechanism proceeds via the acid-catalyzed generation of a carbocation from the terpene, which then acts as an electrophile, attacking the electron-rich aromatic ring of the 5-octylresorcinol. This is followed by an intramolecular cyclization where a phenolic hydroxyl group attacks the double bond of the terpene moiety to form the characteristic dibenzopyran ring structure of the cannabinoid.

A significant challenge in this pathway is controlling the regioselectivity of the initial alkylation and the subsequent cyclization to favor the formation of the Δ9 isomer over the thermodynamically more stable Δ8 isomer and other byproducts like iso-cannabinoids. nih.govmdpi.com Reaction conditions such as temperature, catalyst choice, and reaction time are critical parameters that influence the product distribution. For instance, using p-toluenesulfonic acid (pTSA) as a catalyst can facilitate this condensation. researchgate.net

Semi-synthetic Approaches to this compound from Phytocannabinoid Precursors

Semi-synthetic methods offer an alternative route, starting from more abundant, naturally occurring cannabinoids. For Δ9-THC-C8, the logical precursor is Cannabidiol-C8 (CBD-C8), an isomer of the target compound. ews-nfp.bgcaymanchem.com This process leverages the acid-catalyzed intramolecular cyclization of CBD-C8. researchgate.net

The reaction is typically performed in an organic solvent with a Lewis or protic acid catalyst. researchgate.net The acid protonates the oxygen of the hydroxyl group on the cyclohexene (B86901) ring of CBD-C8, initiating the closure of the pyran ring to yield the Δ9-THC-C8 structure. Common catalysts for this transformation include boron trifluoride etherate (BF₃·OEt₂) and organoaluminum-based Lewis acids like aluminum trichloride (B1173362) (AlCl₃). nih.govgoogle.com

Controlling the reaction is crucial, as the acidic conditions that form Δ9-THC-C8 can also promote its isomerization to the more stable Δ8-THC-C8. nih.gov To mitigate this, reactions are often run at low temperatures and for short durations. nih.govgoogle.com Continuous-flow reactor technology has been explored for the synthesis of Δ9-THC from CBD, offering precise control over reaction parameters and potentially improving the selectivity for the Δ9 isomer. nih.govresearchgate.net A patent describes a process for converting CBD to Δ9-THC using an organoaluminum-based Lewis acid catalyst, achieving high purity of approximately 95% Δ9-THC. wipo.int

| Catalyst | Typical Solvent | Key Reaction Conditions | Primary Product Selectivity | Reference |

|---|---|---|---|---|

| Boron Trifluoride Etherate (BF₃·OEt₂) | Dichloromethane (DCM) | -10°C to 0°C, 30 min to 2 hours | High selectivity for Δ⁹-THC (e.g., 85%) with Δ⁸-iso-THC as a main side product. | nih.gov |

| Aluminum Trichloride (AlCl₃) | Dichloromethane (DCM) | Short reaction times are crucial to avoid isomerization. | Superior selectivity for Δ⁹-THC over Δ⁸-THC compared to many other Lewis acids. | google.com |

| p-Toluenesulfonic Acid (pTSA) | Dichloromethane (DCM) | Room temperature, can require extended reaction times (e.g., 48 hours). | Effective for cyclization but can lead to a mixture of isomers. | researchgate.net |

| Metal Triflates (e.g., Sc(OTf)₃) | Dichloromethane (DCM) | Used in the synthesis of CBD analogs, which are precursors for THC analogs. | Improves selectivity for the desired CBD regioisomer, reducing cyclized byproducts. | google.com |

Chromatographic Purification Strategies for Research-Grade this compound

Due to the formation of multiple isomers and byproducts during synthesis, rigorous purification is essential to obtain research-grade Δ9-THC-C8. Chromatography is the primary technique employed for this purpose.

High-Performance Liquid Chromatography (HPLC) is a widely used analytical and preparative technique. researchgate.net Reversed-phase columns, such as C18 or C8, are commonly used with mobile phases consisting of mixtures of acetonitrile (B52724) and water or methanol (B129727) and water. researchgate.netsigmaaldrich.com The addition of acids like formic or acetic acid to the mobile phase can improve the resolution between cannabinoid isomers. researchgate.netresearchgate.net Normal-phase chromatography on silica (B1680970) or other polar stationary phases (like an amino column) with non-polar mobile phases (e.g., heptane/isopropanol) is another effective option. mdpi.com

Flash chromatography is also utilized for larger-scale purification. researchgate.net Systems using both normal-phase (silica) and reversed-phase (C18) columns have been developed to isolate specific cannabinoids from crude extracts or reaction mixtures. researchgate.net A patented process for producing high-purity Δ9-THC mentions the use of multiple chromatographic steps, including passing the extract through a Sephadex column, to achieve a purity greater than 99%. google.com

| Technique | Stationary Phase | Mobile Phase Example | Detection | Reference |

|---|---|---|---|---|

| Reversed-Phase HPLC | C18 or C8 | Acetonitrile/Water with 0.1% Formic Acid | UV (e.g., 210-220 nm) | researchgate.net |

| Normal-Phase Flash Chromatography | Silica Gel | Cyclohexane/Acetone with Pyridine | UV (e.g., 270 nm) | researchgate.net |

| Reversed-Phase Flash Chromatography | C18 | Methanol/Water with 0.55% Formic Acid | UV (e.g., 270 nm) | researchgate.net |

| Column Chromatography | Sephadex LH-20 | Solvent systems like pentane/methanol | Fraction collection followed by TLC/HPLC analysis | google.com |

Control and Characterization of Synthetic Impurities and Byproducts in this compound Preparations

The control and characterization of impurities are critical for ensuring the quality of synthetic Δ9-THC-C8. The synthesis process can generate a variety of related substances that must be identified and quantified.

Common impurities include:

Δ8-THC-C8 : The positional isomer of Δ9-THC-C8, which is thermodynamically more stable and often forms under the acidic conditions used for synthesis. nih.govwikipedia.org

Cannabidiol-C8 (CBD-C8) : Unreacted precursor from the semi-synthetic pathway. wipo.int

5-octylresorcinol : Unreacted precursor from the full synthesis pathway. mdpi.com

iso-THC and abn-THC isomers : Structurally related isomers formed through alternative cyclization pathways. mdpi.comgoogle.com

Bis-alkylated compounds : Side products resulting from the reaction of one resorcinol molecule with two terpene molecules. mdpi.com

A combination of analytical techniques is required for the comprehensive characterization of these impurities. Gas Chromatography coupled with Mass Spectrometry (GC-MS) is effective for identifying volatile compounds and their fragmentation patterns. mdpi.com HPLC with UV or MS detection allows for the quantification of isomers that may be difficult to separate by GC. nih.gov Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed structural information essential for unambiguously identifying novel impurities or confirming the structure of the target compound and its isomers. ews-nfp.bgmdpi.com

| Impurity | Origin | Primary Analytical Technique(s) | Reference |

|---|---|---|---|

| Δ8-THC Isomer (e.g., Δ8-THC-C8) | Acid-catalyzed isomerization of Δ9-THC isomer. | HPLC-UV, HPLC-MS, GC-MS | nih.govnih.gov |

| Precursor Cannabinoid (e.g., CBD-C8) | Incomplete semi-synthetic reaction. | HPLC-UV, LC-MS | wipo.intunisalento.it |

| Precursor Resorcinol (e.g., 5-octylresorcinol) | Incomplete full synthesis reaction. | GC-MS, HPLC-UV | mdpi.com |

| iso-Cannabinoids (e.g., iso-THC) | Alternative cyclization pathways during synthesis. | GC-MS, NMR | mdpi.comgoogle.com |

| Bis-alkylated Cannabinoids | Side reaction involving 1 resorcinol and 2 terpene units. | GC-MS (identified by high molecular weight) | mdpi.com |

Molecular Pharmacology and Receptor Interaction Dynamics of Delta9 Thc C8

Quantitative Binding Affinity and Selectivity Profiling of Delta9-THC-C8 at Cannabinoid Receptors (CB1 and CB2)

The extended octyl (eight-carbon) side chain of Δ9-THC-C8 is a key determinant of its interaction with the cannabinoid receptors, CB1 and CB2. pharmabinoid.eu This structural feature enhances its binding affinity for these receptors. pharmabinoid.eu While detailed quantitative binding affinity data (Ki values) for Δ9-THC-C8 are not extensively documented in publicly available research, structure-activity relationship (SAR) studies of cannabinoids consistently demonstrate that increasing the length of the alkyl side chain from the typical five carbons of Δ9-THC can lead to increased binding affinity. nih.gov For classical cannabinoids, alkyl side chains of seven or eight carbons are often associated with maximal affinity for the cannabinoid receptor. nih.gov This suggests that Δ9-THC-C8 likely possesses a high binding affinity for both CB1 and CB2 receptors.

Determination of Efficacy and Potency Parameters for this compound in Receptor Activation Assays (e.g., β-arrestin Recruitment, G-protein Coupling)

The enhanced binding affinity of Δ9-THC-C8 is expected to translate to high potency and efficacy at cannabinoid receptors. pharmabinoid.eucanatura.com While specific studies detailing the efficacy and potency parameters of Δ9-THC-C8 in receptor activation assays like β-arrestin recruitment or G-protein coupling are limited, research on analogous synthetic cannabinoids with long alkyl chains can provide insights. For instance, synthetic cannabinoids are often full agonists at CB1 and CB2 receptors, in contrast to Δ9-THC which is a partial agonist. acs.org Studies on Δ8-THC-C8, an isomer of Δ9-THC-C8, have shown high efficacy in CB1 receptor activation assays. researchgate.net It is plausible that Δ9-THC-C8 also acts as a highly efficacious agonist at these receptors.

Mechanistic Elucidation of Signal Transduction Pathways Modulated by this compound (e.g., Adenylyl Cyclase Inhibition, MAPK Activation)

Activation of CB1 and CB2 receptors by agonists typically initiates a cascade of intracellular signaling events. These receptors are coupled to Gi/o proteins, and their activation generally leads to the inhibition of adenylyl cyclase, which in turn reduces intracellular cyclic AMP (cAMP) levels. researchgate.netsemanticscholar.orgresearchsquare.com Furthermore, cannabinoid receptor stimulation can lead to the activation of mitogen-activated protein kinase (MAPK) pathways. researchgate.netsemanticscholar.org Given that Δ9-THC-C8 is a potent cannabinoid receptor agonist, it is expected to modulate these key signal transduction pathways. Specifically, its binding to CB1 and CB2 receptors would likely lead to a significant inhibition of adenylyl cyclase and robust activation of MAPK signaling cascades.

Comparative Pharmacological Characterization of this compound with Endogenous and Exogenous Cannabinoids (e.g., Delta9-THC, Delta8-THC, Anandamide)

The defining difference between Δ9-THC-C8 and Δ9-THC is the length of the alkyl side chain—eight carbons versus five. canatura.com This structural variance is predicted to make Δ9-THC-C8 significantly more potent than Δ9-THC. pharmabinoid.eucanatura.com In comparison to the endogenous cannabinoid anandamide, which is a partial agonist at cannabinoid receptors, Δ9-THC-C8 is likely to be a more efficacious agonist, similar to many synthetic cannabinoids. acs.orgcambridge.org While Δ8-THC, an isomer of Δ9-THC, generally exhibits slightly lower psychoactivity than Δ9-THC, the octyl chain of Δ9-THC-C8 likely confers a much higher potency that surpasses both.

Table 1: Comparative Overview of Selected Cannabinoids

| Compound | Receptor Binding Profile | Efficacy | Key Structural Feature |

| This compound | High affinity for CB1 and CB2. pharmabinoid.eu | Likely high efficacy agonist. pharmabinoid.eu | Eight-carbon alkyl side chain. pharmabinoid.eucanatura.com |

| Delta9-THC | Partial agonist at CB1 and CB2. nih.gov | Partial agonist. cambridge.orgnih.gov | Five-carbon alkyl side chain. canatura.com |

| Delta8-THC | Binds to CB1 and CB2. nih.gov | Generally considered a partial agonist. | Isomer of Δ9-THC. who.int |

| Anandamide | Partial agonist at CB1 and CB2. researchsquare.comcambridge.org | Partial agonist. cambridge.org | Endogenous cannabinoid. nih.gov |

Structure-Activity Relationships (SAR) of this compound: Influence of Alkyl Side Chain Length and Stereochemistry on Receptor Interaction

Structure-activity relationship studies are crucial in understanding the pharmacology of cannabinoids. A primary determinant of a classical cannabinoid's activity is the alkyl side chain at the C3 position. nih.gov Research has consistently shown that increasing the length of this side chain beyond the five carbons of Δ9-THC can enhance binding affinity and potency, with an optimal length often considered to be between five and eight carbons. nih.gov The eight-carbon chain of Δ9-THC-C8 places it in this optimal range for high activity. nih.gov The stereochemistry of the molecule also plays a critical role in its interaction with cannabinoid receptors.

Investigation of this compound Modulation of Receptor Heteromerization and Allosteric Interactions (e.g., CB1-5HT2A Receptor Complexes)

Cannabinoid receptors are known to form heteromers with other G protein-coupled receptors, such as the serotonin (B10506) 5-HT2A receptor. plos.orgresearchgate.net These CB1-5HT2A receptor complexes can modulate the signaling outcomes of cannabinoid agonists. For example, the formation of these heteromers has been implicated in the cognitive effects of Δ9-THC. plos.orguea.ac.uk While there is no specific research on Δ9-THC-C8's modulation of receptor heteromerization, its potent agonism at CB1 receptors suggests it could influence the function of these receptor complexes. Additionally, the concept of allosteric modulation, where a ligand binds to a site on the receptor distinct from the primary (orthosteric) site to modulate agonist activity, is an active area of cannabinoid research. plos.org

Biased Agonism and Functional Selectivity Studies of this compound at Cannabinoid Receptors

Biased agonism, or functional selectivity, describes the ability of a ligand to preferentially activate certain signaling pathways over others upon binding to a receptor. nih.govmdpi.com This can lead to different physiological effects for various agonists acting on the same receptor. nih.gov For instance, some cannabinoid ligands may show a bias towards G-protein activation over β-arrestin recruitment. nih.gov While studies on Δ9-THC have demonstrated biased signaling, there is currently no specific research available on the biased agonism profile of Δ9-THC-C8. nih.gov Given its structural similarity to other potent cannabinoids, it is conceivable that Δ9-THC-C8 may also exhibit a unique pattern of functional selectivity at CB1 and CB2 receptors.

Metabolic Transformation Pathways of Delta9 Thc C8 in Research Models

Identification and Structural Characterization of Phase I and Phase II Metabolites of Delta9-THC-C8 (In Vitro Enzymatic Systems, Preclinical Models)

Direct studies identifying the specific Phase I and Phase II metabolites of this compound are not extensively available in current scientific literature. However, based on the well-documented metabolism of Δ9-THC, a predictive metabolic map for this compound can be constructed.

Phase I Metabolism: The primary route of Phase I metabolism for Δ9-THC is hydroxylation, catalyzed by cytochrome P450 (CYP) enzymes in the liver. nih.govwikipedia.org The most significant hydroxylation occurs at the C-11 position, forming the psychoactive metabolite 11-hydroxy-Δ9-THC (11-OH-THC). nih.govtandfonline.com Minor hydroxylation also occurs on the C-8 carbon. nih.gov It is highly probable that this compound undergoes similar hydroxylation at the C-11 position to form 11-hydroxy-Delta9-THC-C8. Additionally, hydroxylation along the extended C8 alkyl side chain is a likely metabolic pathway. For other synthetic cannabinoids with extended side chains, hydroxylation on the alkyl chain is a common metabolic step. researchgate.netoup.com

Following the initial hydroxylation, 11-OH-THC is further oxidized to 11-nor-9-carboxy-THC (THC-COOH), which is an inactive metabolite. wikipedia.orgwikipedia.org This oxidation is carried out by alcohol and aldehyde dehydrogenases. tandfonline.com A similar pathway is expected for 11-hydroxy-Delta9-THC-C8, leading to the formation of 11-nor-9-carboxy-Delta9-THC-C8.

Phase II Metabolism: Phase II metabolism involves the conjugation of Phase I metabolites with endogenous molecules to increase their water solubility and facilitate excretion. For Δ9-THC, THC-COOH is primarily conjugated with glucuronic acid to form THC-COOH-glucuronide. wikipedia.orgsci-hub.se The parent compound and its hydroxylated metabolites can also undergo glucuronidation. thehempers.gr It is therefore anticipated that the metabolites of this compound, particularly the carboxylated and hydroxylated forms, will also be conjugated with glucuronic acid.

Table 1: Predicted Phase I and Phase II Metabolites of this compound (Based on Δ9-THC Metabolism)

| Parent Compound | Predicted Phase I Metabolites | Predicted Phase II Metabolites |

| This compound | 11-hydroxy-Delta9-THC-C8 | 11-hydroxy-Delta9-THC-C8-glucuronide |

| 8-hydroxy-Delta9-THC-C8 | 11-nor-9-carboxy-Delta9-THC-C8-glucuronide | |

| Side-chain hydroxylated metabolites | ||

| 11-nor-9-carboxy-Delta9-THC-C8 |

This table is predictive and based on the known metabolism of Δ9-THC, as specific experimental data for this compound is lacking.

Enzymatic Systems and Cytochrome P450 Isoforms Involved in this compound Biotransformation

The biotransformation of Δ9-THC is primarily mediated by the cytochrome P450 (CYP) enzyme system in the liver. wikipedia.orgtandfonline.com Specifically, CYP2C9 is the major enzyme responsible for the hydroxylation of Δ9-THC to 11-OH-THC. tandfonline.comresearchgate.net CYP3A4 and CYP2C19 also contribute to its metabolism. wikipedia.orgresearchgate.net

Given the structural similarity, it is highly probable that the same CYP isoforms are involved in the metabolism of this compound. The longer alkyl chain of this compound might influence the binding affinity and orientation within the active site of these enzymes, potentially altering the metabolic rate. The increased lipophilicity of this compound due to the longer side chain could enhance its interaction with the lipophilic active sites of CYP enzymes. nih.gov

Table 2: Cytochrome P450 Isoforms Involved in the Biotransformation of Δ9-THC

| Enzyme Family | Specific Isoform(s) | Primary Metabolic Reaction |

| Cytochrome P450 | CYP2C9 | Major contributor to 11-hydroxylation |

| CYP3A4 | Contributes to hydroxylation | |

| CYP2C19 | Contributes to hydroxylation |

This table represents data for Δ9-THC. While these enzymes are likely to metabolize this compound, their specific contribution has not been experimentally determined.

Comparative Metabolomic Profiling of this compound and Related Cannabinoids to Discern Unique Metabolic Signatures

A direct comparative metabolomic profiling study of this compound against other cannabinoids to discern its unique metabolic signatures has not been identified in the current body of scientific literature. Such studies are crucial for understanding the potential for unique metabolites and metabolic pathways that could contribute to the distinct pharmacological effects of this compound.

Comparative metabolomic studies on Δ9-THC and cannabidiol (B1668261) (CBD) have revealed distinct metabolic profiles, with differences in the rates of metabolism and the types of metabolites formed. nih.govresearchgate.net A similar approach for this compound would be invaluable. One study noted that in analytical procedures, longer side chain homologs like Δ9-THC-C8 had improved signals with solid-phase extraction (SPE) compared to liquid-liquid extraction (LLE), suggesting different physicochemical properties that would likely lead to a unique metabolic signature. oup.com

Advanced Analytical and Spectroscopic Methodologies for Delta9 Thc C8 Research

High-Performance Liquid Chromatography (HPLC) and Ultra-High Performance Liquid Chromatography (UHPLC) for Delta9-THC-C8 Separation and Quantification

High-Performance Liquid Chromatography (HPLC) and its advanced counterpart, Ultra-High Performance Liquid Chromatography (UHPLC), are indispensable tools for the analysis of cannabinoids. mdpi.com These techniques are preferred over Gas Chromatography (GC) for cannabinoid profiling because they operate at lower temperatures, thus preventing the thermally induced decarboxylation of acidic cannabinoids into their neutral forms. mdpi.com This allows for the direct analysis of a sample's native cannabinoid profile.

For the separation and quantification of this compound and its isomers, reversed-phase chromatography is the most common approach. mdpi.com While C18 columns are predominantly used, C8 columns are also employed and have demonstrated effectiveness. mdpi.comcannabissciencetech.comrsc.org The selection of the stationary phase is critical for achieving resolution between structurally similar homologs and isomers. cannabissciencetech.com Gradient elution using a mobile phase consisting of acetonitrile (B52724) and/or methanol (B129727) with water, often containing additives like formic acid (e.g., 0.1%), is typical for resolving complex cannabinoid mixtures. mdpi.comrsc.orgnih.gov UHPLC systems, utilizing columns with smaller particle sizes (e.g., < 2 µm), offer significant advantages, including reduced analysis times and improved peak resolution, which is crucial for separating this compound from other closely related THC homologs. ljmu.ac.uk

Method development often involves optimizing the mobile phase composition, flow rate, and column temperature to achieve baseline separation, which is essential for accurate quantification. nih.govpreprints.org For instance, a study developing a method for 13 cannabinoids achieved baseline separation between Δ9-THC and its isomer Δ8-THC, a critical requirement for regulatory and forensic analysis. nih.gov

| Parameter | Typical Conditions for THC Homolog Analysis |

| Instrument | HPLC or UHPLC system with Diode Array (DAD) or UV Detector |

| Column | Reversed-phase C8 or C18, various dimensions (e.g., 100 x 2.1 mm, 2.5 µm) rsc.org |

| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid rsc.orgnih.gov |

| Elution | Gradient elution nih.gov |

| Flow Rate | 0.2 - 1.5 mL/min rsc.orgucc.ie |

| Detection | UV at ~210-228 nm nih.govresearchgate.net |

| Quantification Range | Dependent on method, e.g., 0.1 to 800 ng/mL for Δ9-THC nih.gov |

This table presents a generalized summary of HPLC/UHPLC conditions based on methods developed for various cannabinoids, including THC homologs.

Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Structural Elucidation and Trace Analysis of this compound and its Metabolites

Mass spectrometry (MS) coupled with chromatographic separation is the gold standard for structural elucidation and sensitive detection of cannabinoids like this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for identifying volatile and thermally stable compounds. For cannabinoids, a derivatization step is typically required to increase volatility and prevent thermal degradation of certain functional groups. nih.gov GC-MS has been successfully used in the analytical confirmation of this compound in seized materials, demonstrating its utility in forensic science. ews-nfp.bg The mass spectrometer fragments the analyte to produce a unique mass spectrum, or "fingerprint," which can be compared to spectral libraries for definitive identification. nih.gov

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has become the preferred method for analyzing cannabinoids in biological matrices due to its high sensitivity, specificity, and reduced need for sample derivatization compared to GC-MS. researchgate.netnih.gov Several LC-MS/MS methods have been developed that can qualitatively identify this compound in complex samples like blood and urine. oup.comoup.com These methods are capable of distinguishing this compound from a multitude of other THC isomers, analogs, and homologs. oup.com The use of tandem mass spectrometry (MS/MS) with techniques like Multiple Reaction Monitoring (MRM) allows for highly selective and sensitive quantification, enabling trace analysis with limits of detection (LOD) as low as 1 ng/mL for non-carboxylated cannabinoids. researchgate.netoup.comrestek.com

| Compound | Molecular Formula | Molecular Weight (Da) | Key Mass Spec Application |

| This compound | C₂₄H₃₆O₂ nih.gov | 356.5 nih.gov | Structural Elucidation, Trace Detection in Biological Matrices oup.com |

This table provides fundamental mass spectrometric information for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformation and Stereoisomer Analysis of this compound

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the unambiguous structural elucidation of organic molecules, including the determination of their conformation and stereochemistry. While specific NMR data for pure this compound is not widely published, its identity has been confirmed in seized materials using NMR in conjunction with other methods. ews-nfp.bg

The analysis would involve one-dimensional (¹H and ¹³C) and two-dimensional (e.g., COSY, HMQC, HMBC) NMR experiments. The ¹H NMR spectrum would provide information about the electronic environment of the protons, while the ¹³C NMR spectrum reveals the carbon skeleton. The chemical shifts and coupling constants of the protons on the dibenzopyran core would be largely similar to those of Δ9-THC. researchgate.net However, the signals corresponding to the C3-alkyl chain would differ significantly. For this compound, the ¹H NMR spectrum would show characteristic signals for the eight-carbon chain, distinct from the five-carbon pentyl chain of Δ9-THC. researchgate.netmdpi.com

Two-dimensional NMR experiments are crucial for assigning all proton and carbon signals definitively and establishing connectivity. For instance, an HMBC experiment would show correlations between the aromatic proton at C-4 and the first methylene (B1212753) group of the C-8 alkyl chain, confirming the chain's position. ROESY or NOESY experiments can reveal through-space correlations, providing insights into the molecule's 3D conformation and the relative stereochemistry of chiral centers, such as at C-6a and C-10a. nih.gov

| Nucleus | Key Protons in Δ9-THC | Expected Differences in this compound |

| ¹H NMR | Olefinic H-10 (~6.4 ppm), Aromatic H-2, H-4, Pentyl chain protons (~0.9-2.4 ppm) mdpi.comnih.gov | Signals for the octyl side chain will be present, with integration corresponding to more protons compared to the pentyl chain. |

| ¹³C NMR | C-9 (~134.6 ppm), C-10 (~123.6 ppm), Pentyl chain carbons nih.gov | Distinct signals corresponding to the eight carbons of the octyl side chain. |

This table outlines the expected differences in NMR spectra between the parent compound Δ9-THC and its C8 homolog.

Development and Validation of Research-Specific Analytical Methods for this compound in Biological Matrices and Synthetic Products

The reliable analysis of this compound in diverse samples, from seized synthetic products to biological fluids like blood and urine, requires the development and rigorous validation of specific analytical methods. oup.comfrontiersin.org Validation ensures that the method is fit for its intended purpose and provides accurate, reproducible results. ucc.ie

The development process begins with sample preparation. For biological matrices, this often involves an extraction step to isolate the analyte from interfering substances. Techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) are commonly used. oup.comoup.com For this compound in blood, SPE was found to yield a better signal, while LLE was more effective for urine. oup.com The choice of extraction procedure is optimized to maximize analyte recovery. nih.gov

Following extraction, the chromatographic and detection parameters are optimized. A key challenge is achieving chromatographic separation from structurally similar compounds, such as Δ8-THC-C8 and other synthesis byproducts, to prevent false positives. oup.com

The method is then validated according to international guidelines, assessing a range of parameters to demonstrate its performance. ucc.iefrontiersin.org

| Validation Parameter | Description and Typical Acceptance Criteria |

| Selectivity/Specificity | Ability to differentiate the analyte from other compounds. No significant interfering peaks at the analyte's retention time. ucc.ie |

| Linearity & Range | The concentration range over which the instrument response is proportional to the analyte concentration (e.g., R² > 0.99). nih.gov |

| Accuracy | Closeness of the measured value to the true value (e.g., within ±15% of nominal concentration). frontiersin.org |

| Precision | Repeatability (intra-day) and intermediate precision (inter-day) of the results, typically expressed as relative standard deviation (RSD) (e.g., ≤15%). frontiersin.org |

| Limit of Detection (LOD) | The lowest concentration of analyte that can be reliably detected (e.g., Signal-to-Noise ratio ≥ 3). nih.gov |

| Limit of Quantification (LOQ) | The lowest concentration of analyte that can be quantitatively determined with acceptable precision and accuracy. nih.gov |

| Extraction Recovery | The efficiency of the extraction process (e.g., >70%). nih.gov |

| Matrix Effect | The influence of co-eluting, interfering substances from the sample matrix on the analyte's ionization. frontiersin.org |

| Stability | Stability of the analyte in the biological matrix under various storage conditions and during sample processing. frontiersin.org |

This table summarizes the key parameters evaluated during the validation of an analytical method for this compound.

Application of Isotopic Labeling Techniques for Metabolic Tracking and Mechanistic Investigations of this compound

Isotopic labeling is a powerful technique used to trace the fate of a molecule within a biological system and to improve the accuracy of quantitative analysis. This involves replacing one or more atoms in the this compound molecule with their heavier, stable isotopes, such as deuterium (B1214612) (²H or D) or carbon-13 (¹³C).

In metabolic studies, administering an isotopically labeled version of this compound allows researchers to track its absorption, distribution, metabolism, and excretion (ADME). The metabolites formed will also carry the isotopic label. Using mass spectrometry, these labeled metabolites can be easily distinguished from endogenous compounds, even at very low concentrations. This enables the unambiguous identification of the metabolic pathways of this compound.

In quantitative analysis by LC-MS/MS or GC-MS, isotopically labeled analogs of this compound serve as ideal internal standards. oup.com A known quantity of the labeled standard (e.g., this compound-d3) is added to the sample at the beginning of the analytical process. Because the labeled standard is chemically identical to the unlabeled analyte, it experiences the same effects during extraction, derivatization, and ionization. colostate.edu Any sample loss or variation in instrument response will affect both the analyte and the internal standard equally. By measuring the ratio of the analyte's signal to the internal standard's signal, highly accurate and precise quantification can be achieved, correcting for variations in the analytical procedure. oup.comnih.gov This approach is fundamental to robust bioanalytical method development in clinical and forensic toxicology. nih.gov

Preclinical Research Models and in Vitro Systems in Delta9 Thc C8 Mechanistic Studies

Cellular Receptor Assays for Ligand-Binding, G-Protein Activation, and Second Messenger Quantification

The initial characterization of Δ9-THC-C8 involves a suite of cellular receptor assays to determine its interaction with cannabinoid receptors, primarily the CB1 and CB2 receptors. These assays quantify the compound's binding affinity, its ability to activate G-protein signaling, and the subsequent downstream cellular effects.

Ligand-Binding Assays: These assays measure how strongly Δ9-THC-C8 binds to cannabinoid receptors. The structural distinction of Δ9-THC-C8 is its eight-carbon alkyl side chain, which is longer than the five-carbon chain of traditional Δ9-THC. This structural feature is hypothesized to enhance its binding affinity for both CB1 and CB2 receptors, potentially leading to greater potency.

Interactive Data Table: CB1 Receptor Activation Profile

| Compound | Potency (EC50) for CB1 | Maximal Activation (Emax) for CB1 (Relative to Δ9-THC) |

|---|---|---|

| Δ9-THC-C8 | 13.8 nM | ~150% |

| Δ8-THC | 7.29 nM | ~100% |

| Δ9-THC | 4.79 nM | 100% |

Second Messenger Quantification: Activation of CB1 and CB2 receptors by an agonist typically leads to the inhibition of the enzyme adenylyl cyclase, which in turn decreases the intracellular concentration of the second messenger cyclic adenosine (B11128) monophosphate (cAMP). researchgate.netgenecards.org Assays measuring forskolin-stimulated cAMP accumulation are therefore a critical tool. A potent cannabinoid agonist will inhibit this accumulation in a dose-dependent manner. Furthermore, cannabinoid receptor activation can modulate other signaling pathways, such as the extracellular signal-regulated kinase (ERK) pathway. genecards.org Quantifying the phosphorylation of ERK in response to Δ9-THC-C8 provides another measure of its downstream signaling effects. genecards.org

Application of Cell Lines and Primary Cell Cultures for Delta9-THC-C8 Cellular Response and Signaling Pathways

To understand the cellular consequences of receptor activation by Δ9-THC-C8, researchers utilize a variety of immortalized cell lines and primary cell cultures. These in vitro models provide controlled environments to study specific cellular responses and signaling cascades.

Immortalized Cell Lines: A range of human cell lines can be employed to model the effects of Δ9-THC-C8 on different tissue types. For instance, a human bronchial epithelial cell line (BEAS-2B) has been used to study the effects of Δ9-THC on cell viability and transcriptional responses, revealing the activation of pathways like HIF-1 signaling and ferroptosis. herts.ac.uk Similarly, the human colon adenocarcinoma cell line (HT-29) has been used to assess the impact of cannabinoids on cell monolayer and mitochondrial integrity. nih.gov For neurological investigations, the N18TG2 mouse neuroblastoma cell line, which expresses CB1 receptors, is a valuable tool for studying effects on neuronal cell signaling. genecards.org The anti-proliferative activities of cannabinoids have also been screened across numerous human cancer cell lines, including those from the lung, breast, and colon, using assays like the MTT assay to measure changes in cell viability. nih.gov

Primary Cell Cultures: Primary cells, which are isolated directly from tissue, provide a model that more closely resembles the in vivo environment. Studies on Δ9-THC have used mouse embryonic stem cells (ESCs) and their differentiated counterparts, epiblast-like cells (EpiLCs), to investigate developmental impacts, finding that THC increased ESC proliferation through a CB1 receptor-dependent mechanism. nottingham.ac.uk Another study evaluated the effects of cannabinoids on cancer-associated fibroblasts (CAFs) isolated from lung cancer patients to understand their role within the tumor microenvironment. nih.gov Such models would be instrumental in determining the cell-type-specific effects of Δ9-THC-C8.

Interactive Data Table: Examples of Cell Culture Systems in Cannabinoid Research

| Cell Model | Cell Type | Origin | Example Application |

|---|---|---|---|

| BEAS-2B | Immortalized Line | Human Bronchial Epithelium | Studying transcriptional alterations and cell death pathways (e.g., ferroptosis). herts.ac.uk |

| HT-29 | Immortalized Line | Human Colon Adenocarcinoma | Assessing effects on cell viability and mitochondrial integrity. nih.gov |

| N18TG2 | Immortalized Line | Mouse Neuroblastoma | Analyzing CB1-dependent neuronal signaling (e.g., cAMP, ERK). genecards.org |

| A549 | Immortalized Line | Human Lung Carcinoma | Investigating interactions with stromal cells in the tumor microenvironment. nih.gov |

| Mouse ESCs | Primary Culture | Mouse Embryo | Examining effects on cellular proliferation and developmental processes. nottingham.ac.uk |

| CAFs | Primary Culture | Human Lung Tumor | Evaluating modulation of the tumor microenvironment. nih.gov |

Isolated Tissue and Organ Bath Preparations for Receptor-Mediated Functional Studies of this compound

Following cellular assays, isolated tissue and organ bath preparations serve as a crucial intermediate step to assess the receptor-mediated functional effects of Δ9-THC-C8 in a more complex, integrated biological system. These ex vivo techniques bridge the gap between single-cell responses and whole-organism physiology.

The mouse vas deferens is a classic and highly sensitive preparation for quantifying the functional activity of CB1 receptor agonists. researchgate.netabdn.ac.uk In this assay, the tissue is mounted in an organ bath and electrically stimulated to induce muscle contractions, which are mediated by the release of neurotransmitters. researchgate.net CB1 receptor agonists, by acting on presynaptic neuronal receptors in the tissue, inhibit this neurotransmitter release, leading to a concentration-dependent reduction in the amplitude of the contractions. researchgate.net This provides a robust functional measure of a compound's potency and efficacy as a CB1 agonist. researchgate.net

Similarly, the guinea pig myenteric plexus-longitudinal muscle (MPLM) preparation from the ileum is another widely used bioassay for cannabinoid activity. herts.ac.uk By quantifying the ability of Δ9-THC-C8 to inhibit electrically evoked contractions in these tissues, researchers can obtain a clear pharmacological characterization of its functional cannabimimetic activity. These assays are also invaluable for determining whether a compound acts as an agonist, antagonist, or inverse agonist. researchgate.net

Utilization of Genetically Modified Organisms (e.g., Knockout Mice) for Dissecting this compound Receptor-Specific Mechanisms

To definitively attribute the pharmacological effects of Δ9-THC-C8 to specific receptors, researchers utilize genetically modified organisms, particularly knockout (KO) mice that lack the gene for a specific receptor. plos.orgnih.gov This approach is the gold standard for dissecting receptor-specific mechanisms.

For example, to confirm that the effects of Δ9-THC-C8 are mediated by the CB1 receptor, the compound would be administered to both wild-type (WT) mice and CB1-KO mice. If a specific biological effect (e.g., reduced locomotor activity, analgesia) is observed in WT mice but is absent in CB1-KO mice, it provides conclusive evidence that the effect is dependent on the CB1 receptor. nih.gov This method has been used to demonstrate that the rewarding effects of Δ9-THC are mediated by CB1 receptors, while aversive effects may involve CB2 receptors. nih.gov

Furthermore, KO mice can unravel more complex interactions. A study using mice lacking the serotonin (B10506) 5-HT2A receptor (5-HT2AR KO) revealed that the memory-impairing effects of Δ9-THC are dependent on interactions between CB1 and 5-HT2A receptors, whereas other effects like antinociception are not. plos.org This demonstrates the power of using genetically modified models to isolate not just the primary receptor target but also its interplay with other signaling systems. plos.org The use of CB1-KO and CB2-KO mice would be essential to validate that the in vitro and ex vivo activities of Δ9-THC-C8 translate to receptor-specific physiological effects in a living organism.

Computational Chemistry and Molecular Dynamics Simulations of this compound-Receptor Interactions and Ligand-Protein Docking

Computational chemistry provides powerful in silico tools to predict and analyze the interaction between Δ9-THC-C8 and its receptor targets at an atomic level. These methods complement experimental data by offering a structural and dynamic basis for a compound's observed pharmacological activity. nih.govnih.gov

Ligand-Protein Docking: Using high-resolution crystal structures of the CB1 and CB2 receptors, molecular docking simulations can predict the most likely binding pose of Δ9-THC-C8 within the receptor's binding pocket. nih.gov These simulations are crucial for understanding the structure-activity relationship. For cannabinoids, the length of the alkyl side chain is a key determinant of activity. Docking studies of Δ9-THCP (a 7-carbon chain analog) have shown how its longer chain fits into a hydrophobic channel within the CB1 receptor. frontiersin.org Similar modeling for Δ9-THC-C8 would visualize how its eight-carbon chain interacts with specific amino acid residues, providing a structural explanation for its binding affinity and functional potency. nih.govnih.gov

Molecular Dynamics (MD) Simulations: While docking provides a static snapshot, MD simulations model the dynamic behavior of the ligand-receptor complex over time (e.g., up to 1,000 nanoseconds). nih.gov These simulations reveal the stability of the binding pose and the spatiotemporal interactions that govern potency, efficacy, and signaling bias. nih.govnih.gov By analyzing the trajectory of the simulation, researchers can assess the stability of key hydrogen bonds and hydrophobic interactions, providing deeper insight into the molecular determinants of Δ9-THC-C8's activity. nih.gov Furthermore, methods like Molecular Mechanics/Generalized Born Surface Area (MM-GBSA) can be used to calculate the binding free energy, offering a theoretical estimation of the binding affinity.

Interactive Data Table: Computational Methods for Analyzing Δ9-THC-C8

| Technique | Purpose | Key Insights |

|---|---|---|

| Molecular Docking | Predicts the binding pose of a ligand in a receptor. | Identifies key interacting amino acid residues; provides a structural basis for affinity. nih.gov |

| Molecular Dynamics (MD) Simulation | Simulates the movement of atoms in the ligand-receptor complex over time. | Assesses the stability of the binding pose; reveals dynamic interactions governing receptor activation. nih.govnih.gov |

| MM-GBSA Calculation | Estimates the free energy of binding between the ligand and receptor. | Provides a theoretical value for binding affinity to compare with experimental data. |

Emerging Research Avenues and Future Directions for Delta9 Thc C8

Exploration of Delta9-THC-C8 Interactions with Non-Cannabinoid Receptors and Ion Channels in Experimental Systems

The primary pharmacological activity of cannabinoids is mediated through the cannabinoid receptors CB1 and CB2. nih.gov Recent in vitro research on Δ9-THC-C8 has confirmed its role as an agonist at both the human CB1 and CB2 receptors. aklagare.se The compound's long alkyl side chain is theorized to enhance its binding affinity at these primary targets compared to Δ9-THC. pharmabinoid.eueverydaydelta.com

However, the full spectrum of its interactions remains largely unexplored. Many phytocannabinoids exhibit promiscuous binding, interacting with a variety of non-cannabinoid receptors and ion channels. For instance, Δ9-THC and cannabidiol (B1668261) (CBD) have been shown to modulate transient receptor potential (TRP) channels, such as TRPV1, and ligand-gated ion channels like glycine (B1666218) receptors (GlyRs). nih.govresearchgate.net Specifically, Δ9-THC can potentiate currents at GlyRs and inhibit certain potassium channels. nih.gov Furthermore, cannabinoids can interact with targets like the peroxisome proliferator-activated receptors (PPARs). nih.gov

Given this precedent, a critical future research direction is to screen Δ9-THC-C8 against a broad panel of non-cannabinoid targets. Investigating its potential effects on TRP channels, voltage-gated sodium channels, and other receptor systems is essential for building a comprehensive pharmacological profile. sdbonline.org Such studies will clarify whether the unique C8 side chain confers novel activities or alters the affinity for these off-target sites compared to its C5 homolog, Δ9-THC.

Investigation of Polypharmacological Profiles and Ligand-Bias Signaling for this compound

For cannabinoids, THC has been shown to exhibit biased signaling at the CB1 receptor. mdpi.com The specific signaling signature of Δ9-THC-C8 is a significant gap in current knowledge. A 2024 study by Janssens et al. provided the first crucial data on its functional activity, determining its efficacy and potency at cannabinoid receptors. aklagare.se

| Compound | EC₅₀ (nM) | Eₘₐₓ (% of Δ⁸-THC) | Reference |

|---|---|---|---|

| Δ⁹-THC-C8 | 13.8 | ~100% | aklagare.se |

| Δ⁹-THC | 4.79 | ~67% | aklagare.se |

| Δ⁸-THC | 7.29 | 100% (Reference) | aklagare.se |

The data reveals that while Δ9-THC is more potent (lower EC₅₀), Δ9-THC-C8 exhibits a significantly higher maximal efficacy (Eₘₐₓ) at the CB1 receptor, approximately 50% higher than that of Δ9-THC. aklagare.se The study also noted that Δ9-THC-C8 had a similar to higher activation profile at the CB2 receptor compared to Δ9-THC. aklagare.se

Future research must move beyond simple agonist identification to characterize the specific signaling pathways activated by Δ9-THC-C8. Investigating its potential bias towards G-protein or β-arrestin pathways at both CB1 and CB2 receptors is a critical next step.

Design and Synthesis of Novel this compound Analogs as Research Probes and Pharmacological Tools

The chemical structure of cannabinoids provides a versatile scaffold for synthetic modification. nih.gov The synthesis of Δ9-THC-C8 itself has been described in the scientific literature. aklagare.se Building upon this foundation, the next frontier is the rational design and synthesis of novel Δ9-THC-C8 analogs. These new molecules can serve as invaluable research probes to explore structure-activity relationships (SAR) and as potential pharmacological tools.

Established synthetic strategies for modifying the classical THC framework can be applied to the Δ9-THC-C8 scaffold. These include:

C-Ring Modification : Replacing the C-ring with a hydrolyzable lactone has been used to create cannabinoid analogs with controlled metabolic deactivation. acs.org

Side-Chain Variation : While the C8 chain is the defining feature, creating analogs with branched or cyclic C8 side chains could provide insight into the geometry of the receptor's ligand-binding pocket. google.com

Functional Group Alteration : Modifying the phenolic hydroxyl or the C9-methyl group, which are known pharmacophore features, could fine-tune receptor affinity, selectivity, and functional activity. researchgate.netnih.gov

A patent has been granted for the synthesis of various Δ8- and Δ9-THC analogs with different substituents, providing a blueprint for potential modifications. google.com By creating a library of Δ9-THC-C8 derivatives, researchers can systematically probe how structural changes to the long-chain cannabinoid scaffold influence receptor interaction and signaling, ultimately leading to the development of more selective and potent research tools.

Advancements in High-Throughput Screening Methodologies for this compound Derivatives

The development of novel Δ9-THC-C8 derivatives necessitates robust high-throughput screening (HTS) methodologies to efficiently characterize their pharmacological properties. The field of cannabinoid research has seen significant advancements in HTS technologies that are directly applicable to this task. bmglabtech.com These methods allow for the rapid screening of large compound libraries, accelerating the discovery of lead compounds. nih.govnih.gov

Key HTS methodologies available for screening Δ9-THC-C8 derivatives include:

| Methodology | Principle | Application | References |

|---|---|---|---|

| Fluorescence Resonance Energy Transfer (FRET) | Measures ligand binding by detecting energy transfer between a fluorescently labeled receptor and a fluorescent ligand. Includes TR-FRET and HTRF variants. | Quantifying binding affinity and kinetics. | bmglabtech.comfrontiersin.orgmdpi.com |

| Yeast-Based Biosensors | Couples cannabinoid receptor activation in genetically engineered yeast to a reporter gene, such as luciferase, producing a measurable signal. | Identifying agonists and antagonists in a high-throughput format. | researchgate.net |

| Competition Binding Assays | Uses a known fluorescent or radiolabeled ligand to compete with unlabeled test compounds (e.g., Δ⁹-THC-C8 derivatives) to determine binding affinity. | Primary screening for receptor binding. | celtarys.com |

| Automated LC-MS/MS | Liquid chromatography coupled with mass spectrometry for rapid detection and quantification of compounds in biological samples. | Screening for metabolic stability and presence in biological matrices. | nih.gov |

The availability of commercial screening libraries, which include hundreds of synthetic cannabinoids, demonstrates the feasibility of building and screening custom libraries of Δ9-THC-C8 analogs. caymanchem.comcaymanchem.com Applying these HTS technologies will be essential for efficiently mapping the SAR of this new class of compounds and identifying derivatives with unique or desirable pharmacological profiles.

Contribution of this compound Research to the Broader Understanding of the Endocannabinoid System and Cannabinoid Chemistry

The study of Δ9-THC-C8 and other long-chain cannabinoids significantly expands our understanding of the endocannabinoid system (ECS) and the fundamental principles of cannabinoid chemistry. Research has firmly established that the length of the C3-alkyl side chain is a critical determinant of a cannabinoid's affinity and potency at CB1 and CB2 receptors. nih.govnih.govnih.gov The general consensus is that a chain length of five to eight carbons is optimal for high-affinity binding. nih.goveuropa.eu

The discovery and characterization of phytocannabinoids with longer side chains, such as Δ9-THC-C8 (octyl chain) and the related Δ9-THCP (heptyl chain), provide crucial data points at the upper end of this optimal range. caymanchem.com The finding that Δ9-THC-C8 is a highly efficacious agonist at the CB1 receptor reinforces the importance of this side chain in maximizing receptor activation. aklagare.se This contributes directly to the refinement of SAR models, helping chemists predict how structural modifications will translate to functional activity. nih.govacs.org

Furthermore, the existence of these rare cannabinoids highlights the remarkable chemical diversity within the Cannabis sativa plant. rsc.org It pushes researchers to look beyond Δ9-THC and CBD and to explore the potential of other naturally occurring scaffolds. Investigating the biosynthesis of these long-chain cannabinoids may also open new avenues for the metabolic engineering of their production in heterologous systems. nih.gov Ultimately, research into Δ9-THC-C8 enriches our fundamental knowledge of the molecular interactions that govern the ECS and provides a new chemical scaffold for the development of future pharmacological agents.

Q & A

Q. How do ethical frameworks adapt to long-term this compound neurodevelopmental studies?

- Methodological Answer :

- Longitudinal Consent : Implement dynamic consent forms allowing participants to update preferences over time.

- Data Transparency : Share de-identified datasets via repositories like Dryad, with clear usage licenses.

- Case Study : A 2023 trial on adolescent exposure added interim cognitive assessments to monitor adverse events .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.